![molecular formula C24H24N2O6 B2578348 4-(benzofuran-2-carbonyl)-3-hydroxy-5-(5-methylfuran-2-yl)-1-(2-morpholinoethyl)-1H-pyrrol-2(5H)-one CAS No. 618366-23-7](/img/structure/B2578348.png)
4-(benzofuran-2-carbonyl)-3-hydroxy-5-(5-methylfuran-2-yl)-1-(2-morpholinoethyl)-1H-pyrrol-2(5H)-one
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Description
4-(benzofuran-2-carbonyl)-3-hydroxy-5-(5-methylfuran-2-yl)-1-(2-morpholinoethyl)-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C24H24N2O6 and its molecular weight is 436.464. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Pharmacological Properties
Benzofuran-morpholinomethyl-pyrazoline hybrids have been synthesized, showing significant vasodilatation properties in isolated thoracic aortic rings of rats. These compounds exhibited superior activity to prazocin, a standard drug, highlighting their potential as vasorelaxant agents. The synthesis involved reaction of α,β-unsaturated carbonyl compounds with hydrazine hydrate, semicarbazide, or thiosemicarbazide, followed by a Mannich reaction to afford morpholinomethyl derivatives. A quantitative structure-activity relationship study revealed a correlation between the vasorelaxant activities and various physicochemical parameters (Hassan et al., 2014).
Solvent Selection for Organic Synthesis
The solubilities of specific benzofuran derivatives in various solvents have been measured to calculate the Hansen solubility parameters. This study was critical for selecting appropriate solvents for the synthesis of organic electronic devices, leading to improved power conversion efficiencies. Such research underscores the importance of understanding solvent effects in the synthesis and application of benzofuran-containing compounds (Walker et al., 2011).
Chemical Reactivity and Synthesis of Derivatives
The reactivity of benzofuran derivatives with nucleophilic reagents has been explored, demonstrating the formation of diverse heterocyclic compounds. This highlights the versatility of benzofuran derivatives as intermediates in organic synthesis, enabling the creation of a wide range of chemical entities with potential for further development in various fields, including medicinal chemistry (Samsonov & Volodarskii, 1998).
Anti-tumor Applications
Benzopyranylamine compounds derived from benzofuran have shown promising anti-tumor activities against various human cancer cell lines. The study of these compounds provides insights into the design of new therapeutic agents based on the benzofuran scaffold, emphasizing the potential of benzofuran derivatives in developing anti-cancer treatments (Jurd, 1996).
Enzyme Inhibition for Therapeutic Applications
Benzofuran derivatives have been evaluated for their inhibitory activities against human acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to the pathology of Alzheimer's disease. This research area explores the therapeutic potential of benzofuran compounds in neurodegenerative diseases, indicating their role in developing treatments aimed at enzyme inhibition (Luo et al., 2005).
properties
IUPAC Name |
3-(1-benzofuran-2-carbonyl)-4-hydroxy-2-(5-methylfuran-2-yl)-1-(2-morpholin-4-ylethyl)-2H-pyrrol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O6/c1-15-6-7-18(31-15)21-20(22(27)19-14-16-4-2-3-5-17(16)32-19)23(28)24(29)26(21)9-8-25-10-12-30-13-11-25/h2-7,14,21,28H,8-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCASVFSUSVDWJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2C(=C(C(=O)N2CCN3CCOCC3)O)C(=O)C4=CC5=CC=CC=C5O4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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